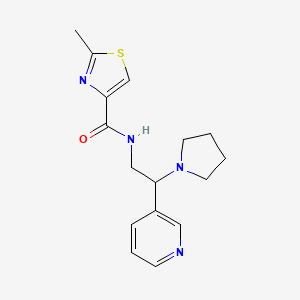
2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
Descripción general
Descripción
2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the degradation of extracellular matrix proteins and is often overexpressed in cancer cells. The compound has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes involved in the proliferation and survival of cancer cells. The compound has also been found to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide in lab experiments is its wide range of biological activities, which make it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are many potential future directions for the study of 2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide. One direction is the development of new drugs based on this compound. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Further studies are also needed to determine the exact mechanism of action of this compound and to explore its potential use in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methyl-N-(2-pyridin-3-yl-2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-19-14(11-22-12)16(21)18-10-15(20-7-2-3-8-20)13-5-4-6-17-9-13/h4-6,9,11,15H,2-3,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULWVEQQPIPGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC(C2=CN=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3811664.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3811672.png)
![{1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}(pyridin-2-yl)methanone](/img/structure/B3811680.png)
![1'-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4'-bipiperidine](/img/structure/B3811699.png)
![3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3811706.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B3811719.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B3811722.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-3-ol](/img/structure/B3811726.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B3811727.png)
![N-[2-(dimethylamino)ethyl]-2,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B3811730.png)
![5-ethyl-2-methyl-4-[(E)-2-phenylvinyl]pyrimidine](/img/structure/B3811738.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3811742.png)
![7-(2-methoxyethyl)-2-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B3811750.png)
![N-methyl-N-(2-phenylethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3811769.png)